AChE/BACE1/GSK3|A-IN-1

Description

The Multifactorial Pathogenesis of Alzheimer's Disease and Related Neuropathologies

Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifaceted pathology. researchgate.net Its development is not attributed to a single cause but rather a combination of factors. bohrium.commdpi.com Key pathological hallmarks include the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.govnih.govnih.gov Beyond these core features, other contributing elements include neuroinflammation, oxidative stress, deregulation of metal ions, and failures in cell cycle regulation. nih.govnih.gov Genetic predispositions, such as mutations in the APP gene and the presence of the apoE4 allele, also play a significant role. bohrium.comresearchgate.net This intricate web of interconnected pathological events underscores the multifactorial nature of the disease. nih.govresearchgate.net

Limitations of Single-Target Therapeutic Approaches in Complex Neurodegenerative Conditions

The traditional "one-target, one-drug" paradigm has shown limited success in treating complex diseases like Alzheimer's. mdpi.comncardia.com Therapies focusing on a single molecular target have often failed to halt or even slow the progression of the disease in clinical trials. mdpi.comnih.gov This is largely because targeting a single pathway is often insufficient to counteract the multiple, interconnected pathological processes occurring in AD. researchgate.netrsc.org Furthermore, cells can often compensate for the inhibition of a single protein, diminishing the drug's long-term efficacy. researchgate.net The complexity of neurodegenerative disorders necessitates a more comprehensive therapeutic strategy. researchgate.netncardia.com

Significance of Acetylcholinesterase (AChE), Beta-Secretase 1 (BACE1), and Glycogen Synthase Kinase 3 Beta (GSK3β) as Therapeutic Targets in Alzheimer's Disease

The selection of Acetylcholinesterase (AChE), Beta-Secretase 1 (BACE1), and Glycogen Synthase Kinase 3 Beta (GSK3β) as therapeutic targets for a multi-target approach is based on their central roles in Alzheimer's pathology.

Acetylcholinesterase (AChE): This enzyme is a primary target for symptomatic treatment in AD. It breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition can lead to improved cognitive function. mdpi.com Cholinergic deficit is an early and consistent finding in AD. nih.gov

Beta-Secretase 1 (BACE1): BACE1 is the rate-limiting enzyme in the production of amyloid-beta peptides, the main component of senile plaques. nih.govmdpi.com Inhibiting BACE1 has the potential to be a disease-modifying strategy by reducing the formation of these neurotoxic plaques. mdpi.comnih.gov

Glycogen Synthase Kinase 3 Beta (GSK3β): This enzyme is a key player in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. nih.govmdpi.com GSK3β is also implicated in neuroinflammation and the regulation of Aβ production, making it a critical link between the two main pathological hallmarks of AD. mdpi.comnih.govexplorationpub.com

Targeting these three enzymes simultaneously offers a powerful, synergistic approach to combatting Alzheimer's disease by addressing its symptoms, the production of amyloid plaques, and the formation of neurofibrillary tangles. nih.gov

Detailed Research Findings on AChE/BACE1/GSK3β-IN-1

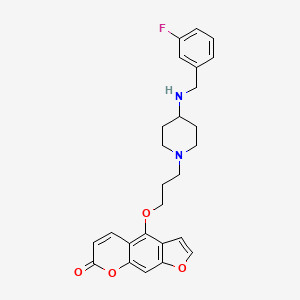

AChE/BACE1/GSK3β-IN-1 is a novel, orally active, and blood-brain barrier-permeable triple inhibitor designed for Alzheimer's disease research. targetmol.com It is based on a furocoumarin scaffold. acs.org The design of this multi-target ligand aims to provide synergistic benefits not achievable with single-target inhibitors by simultaneously addressing multiple pathological mechanisms of AD.

Enzymatic Inhibitory Activity:

Studies on notopterol (B1679982) derivatives, which share the furocoumarin scaffold, have shown that these compounds can exhibit inhibitory activity against AChE, BACE1, and GSK3β. For instance, a specific derivative, 1c , demonstrated the following inhibitory activity:

AChE: 58.7% inhibition at a concentration of 1.0 μM. acs.org

BACE1: 48.3% inhibition at a concentration of 20 μM. acs.org

GSK3β: 40.3% inhibition at a concentration of 10 μM. acs.org

This demonstrates the potential of this chemical scaffold to create balanced triple inhibitors.

Physicochemical Properties:

The molecular structure of AChE/BACE1/GSK3β-IN-1 is designed for efficacy. It incorporates a furocoumarin scaffold for interactions with enzyme active sites, a flexible piperidine (B6355638) ring connected by a propoxy linker for hydrogen bonding, and a terminal 3-fluorobenzyl group to enhance binding affinity.

| Property | Value |

| Molecular Formula | C₂₆H₂₇FN₂O₄ |

| Molecular Weight | 450.5 g/mol |

| Predicted logP | 3.2 ± 0.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 8 |

| Topological Polar Surface Area | 78.2 Ų |

These properties are consistent with Lipinski's rules for drug-likeness and suggest favorable penetration of the blood-brain barrier, which is crucial for targeting the central nervous system.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H27FN2O4 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

4-[3-[4-[(3-fluorophenyl)methylamino]piperidin-1-yl]propoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C26H27FN2O4/c27-19-4-1-3-18(15-19)17-28-20-7-11-29(12-8-20)10-2-13-32-26-21-5-6-25(30)33-24(21)16-23-22(26)9-14-31-23/h1,3-6,9,14-16,20,28H,2,7-8,10-13,17H2 |

InChI Key |

PIEYPHGYCKJMMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NCC2=CC(=CC=C2)F)CCCOC3=C4C=CC(=O)OC4=CC5=C3C=CO5 |

Origin of Product |

United States |

Rational Design and Computational Approaches for Ache/bace1/gsk3β|a in 1 Development

Conceptual Frameworks for Inhibitor Design Targeting AChE, BACE1, and GSK3β

The development of a triple inhibitor for AChE, BACE1, and GSK3β is rooted in the understanding that these three enzymes are central to distinct yet interconnected pathological cascades in Alzheimer's disease. doi.orgresearchgate.net

Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a well-established strategy to alleviate cognitive symptoms. mdpi.commdpi.com

Beta-secretase 1 (BACE1): BACE1 is the rate-limiting enzyme in the production of the Aβ peptide, the primary component of senile plaques. springernature.comnih.gov Inhibiting BACE1 aims to reduce the formation of these neurotoxic plaques. researchgate.net

Glycogen Synthase Kinase 3β (GSK3β): GSK3β is implicated in the hyperphosphorylation of tau protein, leading to the formation of NFTs, another hallmark of Alzheimer's. mdpi.comacs.org

The conceptual framework for designing a triple inhibitor involves integrating pharmacophores—the essential molecular features for biological activity—of known inhibitors for each of the three targets into a single molecular entity. researchgate.net This can be achieved through various strategies, such as linking known inhibitor fragments or designing novel scaffolds that can interact with the active sites of all three enzymes. researchgate.netmdpi.com The goal is to create a molecule with a balanced inhibitory profile against all three targets. nih.gov

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the target proteins to guide the design of potent and selective inhibitors. acs.org For AChE, BACE1, and GSK3β, extensive crystallographic data is available, providing detailed insights into the architecture of their active sites.

SBDD for a triple inhibitor like AChE/BACE1/GSK3β|A-IN-1 involves:

Analysis of Binding Pockets: Identifying key amino acid residues and interaction points within the active sites of all three enzymes. For instance, the catalytic dyad (Asp32 and Asp228) in BACE1 is a crucial target for inhibitor interaction. doi.org

Pharmacophore Modeling: Creating a 3D model that defines the essential features an inhibitor must possess to bind effectively to each target.

In Silico Docking: Computationally placing potential inhibitor molecules into the active sites of the enzymes to predict their binding affinity and orientation. nih.gov

One approach involves starting with a known scaffold, such as the furocoumarin scaffold of notopterol (B1679982), which has shown dual inhibitory activity against BACE1 and GSK3β, and then modifying its structure to also inhibit AChE. acs.org

Ligand-Based Drug Design Strategies

In the absence of detailed structural information for all targets, or as a complementary approach, ligand-based drug design (LBDD) strategies are employed. LBDD utilizes the knowledge of molecules known to be active against the targets to develop a pharmacophore model.

For the development of AChE/BACE1/GSK3β|A-IN-1, LBDD might involve:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, untested compounds.

Pharmacophore Hybridization: Combining the pharmacophoric features of known inhibitors for AChE, BACE1, and GSK3β into a single new molecule. researchgate.netmdpi.com For example, a fragment responsible for BACE1 inhibition could be linked to a moiety known to inhibit GSK3β.

Computational Screening and Virtual Library Generation

To explore a vast chemical space for potential triple inhibitors, computational screening of large virtual libraries of compounds is a crucial step. This allows for the rapid identification of promising candidates for further investigation.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. tandfonline.com In the context of AChE/BACE1/GSK3β|A-IN-1, docking simulations are performed for each of the three target enzymes. vietnamjournal.ru

These simulations provide valuable information on:

Binding Affinity: A score that estimates the strength of the interaction between the ligand and the protein.

Binding Pose: The orientation and conformation of the ligand within the active site.

Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. nih.gov

The results of docking studies help to prioritize compounds from a virtual library that are most likely to exhibit inhibitory activity against all three targets.

Molecular Dynamics Simulations for Binding Stability Analysis

Once promising candidates are identified through docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complexes over time. acs.orgvietnamjournal.ru MD simulations provide a more dynamic and realistic view of the interactions, taking into account the flexibility of both the ligand and the protein. tandfonline.com

Key insights from MD simulations include:

Root Mean Square Deviation (RMSD): A measure of the stability of the protein and ligand over the course of the simulation.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.

Interaction Fingerprints: A detailed analysis of the persistence of specific interactions (e.g., hydrogen bonds) throughout the simulation.

Stable binding, as indicated by low RMSD values and persistent key interactions, suggests that the compound is a strong candidate for a potent inhibitor.

Artificial Intelligence and Machine Learning Applications in MTDL Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the design and discovery of MTDLs. nih.govresearchgate.net These technologies can analyze vast datasets of chemical structures and biological activities to identify complex patterns that may not be apparent to human researchers.

Applications of AI and ML in the development of triple inhibitors include:

Predictive Modeling: Building sophisticated QSAR models to predict the inhibitory activity of compounds against AChE, BACE1, and GSK3β. mdpi.com

De Novo Design: Using generative models, such as generative adversarial networks (GANs), to design entirely new molecules with desired multi-target properties. chemrxiv.org

Virtual Screening Enhancement: Developing more accurate scoring functions for molecular docking to improve the identification of promising candidates.

The integration of AI and ML into the drug discovery pipeline holds immense promise for the rational design of novel and effective MTDLs for Alzheimer's disease. arxiv.org

Research Findings on Multi-Target Inhibitors

| Compound Class | Targets | Key Findings | Reference |

| Notopterol Derivatives | AChE, BACE1, GSK3β | A furocoumarin scaffold was modified to achieve balanced triple inhibitory activity. Compound 1c showed significant inhibition of all three enzymes. | acs.orgnih.gov |

| Triazinones | BACE1, GSK3β | A ligand-based approach combining pharmacophores for BACE1 and GSK3β led to dual inhibitors with moderate but balanced activity. | researchgate.net |

| Benzyl Piperazine Derivatives | AChE, Aβ Aggregation | In silico studies demonstrated superior binding affinities and stable interactions with both targets compared to standard inhibitors. | jneonatalsurg.com |

| Deoxyvasicinone-Donepezil Hybrids | AChE, BACE1, Aβ Aggregation | Hybrid compounds exhibited potent inhibitory activities against both enzymes and Aβ aggregation. | nih.gov |

Synthetic Methodologies for Multi-Target Ligands

The synthesis of the notopterol derivatives, as detailed in the retracted publication by Wang et al., began with bergapten (B1666803), a naturally occurring furanocoumarin. acs.org The synthetic scheme involved several steps to introduce a flexible linker and various terminal moieties.

The general synthetic approach described was as follows:

Demethylation of Bergapten: The synthesis started with the demethylation of bergapten to yield bergaptol (B1666848) (compound 2 in the original paper). acs.org

Introduction of the Linker: Bergaptol was then reacted with a dihalogenated alkane, such as 1,3-dibromopropane, to introduce the linker chain at the phenolic hydroxyl group. acs.org

Addition of Terminal Moieties: The other end of the linker was then used to attach various nitrogen-containing heterocycles or other functional groups. For the synthesis of compound 1c , this involved a nucleophilic substitution reaction with a suitable piperidine (B6355638) derivative. acs.org

Deprotection: In cases where protecting groups were used on the terminal amine (such as a Boc group), a final deprotection step was necessary to yield the target compound. acs.org

The paper described the synthesis of 48 derivatives, categorized into different series based on the nature of the linker and the terminal group, to explore the structure-activity relationships. nih.gov The synthesis of 1c specifically involved the use of a propyl linker and a terminal benzylpiperidine moiety. acs.org While the specific reaction conditions and yields were reported, the retraction of the paper due to data inconsistencies casts doubt on the successful synthesis and characterization of these compounds as described.

Design Principles for Achieving Balanced Inhibition Across Multiple Enzyme Targets

Achieving balanced inhibitory activity against multiple enzymes with a single molecule is a significant challenge in medicinal chemistry. The design principles for a multi-target ligand like AChE/BACE1/GSK3β|A-IN-1 (1c ) involve creating a molecule with distinct pharmacophoric features that can be recognized by the different binding sites of the target enzymes.

Based on the retracted research, the design principles for 1c were as follows:

A Furanocoumarin Scaffold for GSK3β and AChE Recognition: The rigid furanocoumarin core was proposed to act as a scaffold that could fit into the ATP-binding pocket of GSK3β and also interact with the catalytic active site of AChE. acs.orgresearchgate.net

A Flexible Linker for Optimal Positioning: A propyl chain was used as a linker to provide conformational flexibility, allowing the terminal moiety to orient itself optimally within the binding sites of the different enzymes. acs.org The length of this linker was suggested to be a critical factor for BACE1 inhibition. acs.org

A Terminal Piperidine-Containing Group for BACE1 and AChE Inhibition: The terminal basic amine group, in this case, a benzylpiperidine moiety, was designed to interact with the catalytic dyad of aspartic acid residues (Asp32 and Asp228) in BACE1. acs.orgresearchgate.net This same group was also intended to bind to the peripheral anionic site (PAS) of AChE, a common strategy for dual-binding AChE inhibitors. researchgate.net

The concept of "balanced inhibition" does not necessarily imply equal potency against all targets. In the case of 1c , the reported IC50 values were 1.0 µM for AChE, 20 µM for BACE1, and 15 µM for GSK3β. researchgate.net This indicates a more potent inhibition of AChE compared to the other two enzymes. The goal of balanced inhibition is often to achieve a therapeutic effect by modulating multiple pathways simultaneously, even if the potencies are not identical.

Structure-Activity Relationship (SAR) Studies for Optimized Target Engagement

The retracted paper by Wang et al. presented a structure-activity relationship (SAR) study based on the 48 synthesized notopterol derivatives. acs.org This analysis aimed to understand how different structural modifications influenced the inhibitory activity against AChE, BACE1, and GSK3β. Although the data is from a retracted source, the described SAR provides insight into the intended optimization process.

The key reported SAR findings were:

Influence of the Linker Length: For BACE1 inhibition, a propyl linker was found to be more effective than shorter or longer chains. acs.org

Effect of the Terminal Group on BACE1 Inhibition: The nature of the terminal nitrogen-containing group was reported to be crucial. For instance, a terminal aminopiperidine was claimed to show strong BACE1 inhibition. acs.org

Modifications for AChE Inhibition: The addition of a benzylpiperidine moiety, as in compound 1c , was a key modification to confer potent AChE inhibitory activity. acs.orgresearchgate.net

Below is a data table summarizing the reported inhibitory activities for selected compounds from the retracted study.

| Compound | Linker Length | Terminal Group | AChE Inhibition (% @ 1.0 µM) | BACE1 Inhibition (% @ 20 µM) | GSK3β Inhibition (% @ 10 µM) |

| Notopterol | Propyl | Hydroxyl | - | Moderate | Strong |

| A2 | Propyl | Amino | - | 54.7% | Moderate |

| C11 | Propyl | Aminopiperidine | - | 62.3% | - |

| 1c | Propyl | Benzylpiperidine | 58.7% | 48.3% | 40.3% |

| Data is sourced from the retracted paper by Wang et al., ACS Omega 2022, 7, 32131–32152 and should be interpreted with caution. nih.govacs.org |

The following table presents the reported IC50 values for the lead compound 1c from the retracted work.

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) | GSK3β IC50 (µM) |

| 1c (AChE/BACE1/GSK3β|A-IN-1) | 1.0 | 20 | 15 |

| Data is sourced from the retracted paper by Wang et al. and a commercial supplier. Its reliability is questionable due to the retraction of the primary research. researchgate.net |

In Vitro Pharmacological Characterization of Ache/bace1/gsk3β|a in 1

Enzymatic Inhibition Profile Determination

The core of the in vitro characterization of AChE/BACE1/GSK3β|A-IN-1 lies in its ability to modulate the activity of three key enzymes implicated in the pathology of Alzheimer's disease. nih.govmdpi.com Enzymatic assays were employed to quantify the concentration-dependent inhibition and determine the half-maximal inhibitory concentration (IC50) for each target.

Acetylcholinesterase (AChE) Inhibition Assays

AChE/BACE1/GSK3β|A-IN-1 was evaluated for its ability to inhibit the activity of acetylcholinesterase. Research findings indicate that the compound is an effective inhibitor of AChE, demonstrating an IC50 value of 1.0 µM (± 0.4 µM). acs.org At a concentration of 1.0 µM, the compound showed an inhibition percentage of 58.7% against AChE. nih.govacs.org

Beta-Secretase 1 (BACE1) Inhibition Assays

The inhibitory potential of the compound against BACE1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, was assessed. nih.gov The in vitro enzymatic assays revealed that AChE/BACE1/GSK3β|A-IN-1 inhibits BACE1 with an IC50 value of 20 µM (± 1 µM). acs.org At a testing concentration of 20 µM, the compound achieved a 48.3% inhibition of BACE1 activity. nih.govacs.org

Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition Assays

The compound's effect on GSK3β, an enzyme involved in tau protein hyperphosphorylation, was also characterized. The results from in vitro kinase assays established its inhibitory activity against GSK3β with an IC50 value of 15 µM (± 1 µM). acs.org An inhibition of 40.3% was observed at a concentration of 10 µM. nih.govacs.org

| Target Enzyme | IC50 (µM) | Percent Inhibition (%) @ Concentration (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 1.0 ± 0.4 | 58.7 @ 1.0 | nih.govacs.org |

| Beta-Secretase 1 (BACE1) | 20 ± 1 | 48.3 @ 20 | nih.govacs.org |

| Glycogen Synthase Kinase 3 Beta (GSK3β) | 15 ± 1 | 40.3 @ 10 | nih.govacs.org |

Kinetic Analysis of Enzyme Inhibition Mechanisms

Based on the available scientific literature, detailed kinetic analyses to determine the inhibition mechanism (e.g., competitive, non-competitive, or mixed-type inhibition) and the corresponding inhibition constants (Ki) for AChE/BACE1/GSK3β|A-IN-1 have not been reported. Such studies are crucial for fully understanding the nature of the interaction between the inhibitor and its target enzymes.

Target Selectivity and Specificity Assessment

The selectivity of AChE/BACE1/GSK3β|A-IN-1 is indicated by its varying potencies against the three target enzymes. The IC50 values demonstrate a clear preference for AChE (1.0 µM) over both BACE1 (20 µM) and GSK3β (15 µM). acs.org Specifically, the compound is approximately 20-fold more potent against AChE than BACE1 and 15-fold more potent against AChE than GSK3β.

A comprehensive assessment of target specificity, which would involve screening the compound against a broader panel of related enzymes (such as other proteases, kinases, or cholinesterases like Butyrylcholinesterase), has not been detailed in the reviewed literature. This information would be necessary to fully profile its specificity and rule out significant off-target activities.

In Vitro Neuroprotection and Cell-Based Studies

Detailed in vitro studies investigating the neuroprotective effects of AChE/BACE1/GSK3β|A-IN-1 in neurally-derived cell lines, such as SH-SY5Y or PC12, are not publicly available in the reviewed literature. Standard assays to evaluate cytotoxicity (e.g., MTT assay) or protection against specific neurotoxic insults like amyloid-beta or oxidative stress have not been reported for this specific compound. While a study on its parent compound, notopterol (B1679982), showed effects on p-GSK3β and p-tau in okadaic acid-treated SH-SY5Y cells, specific data on the neuroprotective capacity or cytotoxicity of the derivative AChE/BACE1/GSK3β|A-IN-1 in a neurodegenerative disease context is not available. researchgate.net

Evaluation of Cellular Viability and Apoptosis in Neuronal Models

To assess the neuroprotective potential of a compound like "AChE/BACE1/GSK3β|A-IN-1," its effect on neuronal cell viability and apoptosis would be a critical starting point. Standard assays, such as the MTT assay, would be employed to determine if the compound can protect neuronal cell lines (e.g., SH-SY5Y) or primary neurons from insults like Aβ-induced toxicity or oxidative stress. researchgate.netfrontiersin.org Furthermore, assays for key apoptotic markers, such as caspase-3 activity and the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, would reveal whether the compound can prevent programmed cell death. frontiersin.orgnih.gov

Assessment of Oxidative Stress Mitigation in Cellular Systems

Oxidative stress is a significant contributor to neuronal damage in Alzheimer's disease. frontiersin.orgimrpress.com Evaluating the antioxidant properties of "AChE/BACE1/GSK3β|A-IN-1" would involve exposing neuronal cells to an oxidative stressor, such as hydrogen peroxide, and measuring the compound's ability to reduce the production of reactive oxygen species (ROS). frontiersin.org Additionally, its capacity to enhance the expression or activity of endogenous antioxidant enzymes, like superoxide (B77818) dismutase and catalase, would be investigated.

Analysis of Neuroinflammation Modulation in Cell Cultures

Neuroinflammation, driven by activated microglia and astrocytes, plays a crucial role in the progression of Alzheimer's disease. mdpi.commdpi.com To determine the anti-inflammatory effects of "AChE/BACE1/GSK3β|A-IN-1," researchers would typically use cell culture models of neuroinflammation, such as lipopolysaccharide (LPS)-stimulated microglial cells. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., nitric oxide) would be measured in the presence and absence of the compound. frontiersin.org

Modulation of Disease-Relevant Biochemical Pathways in Cellular Systems

Impact on Amyloid Precursor Protein (APP) Processing and Amyloid-Beta Aggregation

As a putative BACE1 inhibitor, a key function of "AChE/BACE1/GSK3β|A-IN-1" would be to modulate the processing of APP. imrpress.comfrontiersin.org In vitro studies would measure the levels of soluble APPβ (sAPPβ) and the C-terminal fragment C99, which are direct products of BACE1 activity. frontiersin.orgplos.org A reduction in these fragments would indicate successful target engagement. Furthermore, its effect on the aggregation of Aβ peptides into fibrils would be assessed using techniques like thioflavin T fluorescence assays. acs.org

Effects on Tau Protein Phosphorylation and Associated Pathology

GSK3β is a primary kinase responsible for the hyperphosphorylation of tau protein. frontiersin.orgnih.gov Therefore, the ability of "AChE/BACE1/GSK3β|A-IN-1" to inhibit this process would be a central focus. Western blot analysis using antibodies specific for various phosphorylated tau epitopes (e.g., AT8, PHF-1) in neuronal cells would be conducted to quantify the reduction in tau phosphorylation. nih.govnih.gov

Influence on Cholinergic System Function and Neurotransmitter Homeostasis

The "AChE" component of the inhibitor's name points to its role in the cholinergic system. mdpi.comtaylorandfrancis.com The primary in vitro assay would be a direct enzymatic inhibition assay to determine its potency (IC50 value) against acetylcholinesterase. acs.org This would confirm its ability to prevent the breakdown of acetylcholine (B1216132), a key neurotransmitter for memory and cognition. mdpi.comresearchgate.net

In the absence of specific published data for "AChE/BACE1/GSK3β|A-IN-1," the scientific community awaits research that would substantiate its therapeutic potential through rigorous in vitro characterization.

Regulation of Intracellular Signaling Pathways (e.g., Wnt/β-Catenin, MAPK)

The inhibitory action of AChE/BACE1/GSK3β|A-IN-1 on GSK3β is of significant interest due to the central role of this kinase in various intracellular signaling cascades, most notably the Wnt/β-catenin pathway. GSK3β is a crucial negative regulator of this pathway; in its active state, it phosphorylates β-catenin, marking it for proteasomal degradation. unibo.itmedchemexpress.com By inhibiting GSK3β, AChE/BACE1/GSK3β|A-IN-1 is anticipated to prevent the degradation of β-catenin. This stabilization allows β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus, where it can activate the transcription of target genes involved in neurogenesis and cell survival. unibo.itmedchemexpress.com While direct experimental evidence detailing the downstream effects of AChE/BACE1/GSK3β|A-IN-1 on β-catenin levels and transcriptional activity is not extensively documented in the available literature, its established inhibition of GSK3β provides a strong basis for its predicted modulatory effect on the Wnt/β-catenin signaling cascade. medchemexpress.comnih.gov

The mitogen-activated protein kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also linked to the pathological mechanisms of Alzheimer's disease, and their activity can be influenced by GSK3β. nih.gov For instance, some environmental toxins that activate MAPK signaling pathways have been shown to increase the levels of BACE1. The interplay between GSK3β and the MAPK pathways is complex, with evidence suggesting that GSK3β can be regulated by kinases within the MAPK cascade, and in turn, can modulate MAPK signaling. nih.gov The inhibition of GSK3β by AChE/BACE1/GSK3β|A-IN-1 could therefore potentially influence MAPK signaling, although specific in vitro studies demonstrating this direct regulatory effect by this particular compound are not yet prevalent.

Blood-Brain Barrier Permeability Evaluation in In Vitro Models

A critical characteristic for any therapeutic agent targeting central nervous system disorders is its ability to cross the blood-brain barrier (BBB). The permeability of AChE/BACE1/GSK3β|A-IN-1 has been assessed using in vitro models designed to predict its potential for central nervous system penetration.

A parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB) was employed to evaluate the passive transcellular permeation of the compound. nih.gov This assay categorizes compounds based on their effective permeability (Pe) values. Generally, compounds with a high probability of crossing the BBB (CNS+) exhibit Pe values greater than a certain threshold, which in the validating study for compound 1c was established at 4.7 x 10⁻⁶ cm/s. nih.gov

The results of the PAMPA-BBB assay for AChE/BACE1/GSK3β|A-IN-1 demonstrated a high permeability.

| Compound | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted CNS Penetration |

|---|---|---|

| AChE/BACE1/GSK3β|A-IN-1 (1c) | > 8.1 | High (CNS+) |

This high permeability value strongly suggests that AChE/BACE1/GSK3β|A-IN-1 can effectively cross the blood-brain barrier to reach its therapeutic targets within the brain. nih.gov

Preclinical in Vivo Efficacy Studies of Ache/bace1/gsk3β|a in 1 in Disease Models

Selection and Characterization of Relevant Animal Models for Alzheimer's Disease Research

The selection of appropriate animal models is fundamental to investigating the complex pathology of Alzheimer's disease and evaluating the in vivo effects of potential therapeutics. Research on compounds like AChE/BACE1/GSK3β|A-IN-1 utilizes both induced and genetically modified models to represent different aspects of AD pathology.

One approach to modeling AD-related cognitive decline involves the direct administration of amyloid-beta (Aβ) peptides into the brains of rodents. These Aβ-induced models are valuable for studying the acute neurotoxic effects of amyloid pathology and for the rapid screening of compounds that may mitigate these effects. The multi-target inhibitor AChE/BACE1/GSK3β|A-IN-1 has been evaluated in Aβ-induced AD mouse models to assess its ability to counteract the cognitive impairments directly caused by amyloid peptides. researchgate.netmedchemexpress.com

To model the progressive nature of Alzheimer's disease, researchers widely use transgenic animal models. These models are genetically engineered to overexpress human genes with mutations linked to familial AD, such as those in the amyloid precursor protein (APP) and presenilin-1 (PS1) genes. nih.gov These animals develop key pathological features of AD in an age-dependent manner, including the formation of Aβ plaques, synaptic damage, and cognitive decline. nih.gov

Double transgenic mouse models, such as the APP23/PS45 model, are utilized to investigate the effects of inhibiting targets like GSK3β on AD pathology. nih.govjci.org Furthermore, to evaluate the efficacy of multi-target inhibitors, more complex models like the APP/PS1/Tau triple-transgenic mouse have been employed, which recapitulate both amyloid and tau pathologies. researchgate.net

Evaluation of Cognitive Function and Behavioral Deficits

A primary goal of preclinical studies is to determine whether a therapeutic candidate can improve or reverse the cognitive and behavioral symptoms of the disease.

The efficacy of AChE/BACE1/GSK3β|A-IN-1 and related multi-target inhibitors has been assessed through various behavioral tests designed to measure learning and memory. In studies involving Aβ-induced AD mice, treatment with AChE/BACE1/GSK3β|A-IN-1 was shown to ameliorate impaired learning and memory. medchemexpress.com Similarly, research in double transgenic AD model mice demonstrated that inhibition of the GSK3β signaling pathway can rescue memory deficits. nih.govjci.orgnih.gov The disruption of the BACE1 gene has also been shown to rescue memory deficits in AD mouse models, validating this enzyme as a therapeutic target. core.ac.uk

Table 1: Summary of Cognitive and Behavioral Assessments in AD Animal Models

| Animal Model | Assessment Paradigm | Observed Outcome with Target Inhibition | Reference |

|---|---|---|---|

| Aβ-induced AD Mice | Learning and Memory Tasks | Amelioration of impaired learning and memory. | medchemexpress.com |

| Double Transgenic AD Model Mice (APP23/PS45) | Memory Tasks | Significant improvement and rescue of memory deficits. | nih.govjci.orgnih.gov |

| Tg2576 AD Model Mice (BACE1-/-) | Hippocampal Memory Tasks | Rescue from Aβ-dependent hippocampal memory deficits. | core.ac.ukresearchgate.net |

The primary focus of the reported in vivo studies for compounds targeting AChE, BACE1, and GSK3β has been on the amelioration of learning and memory deficits, which are the central cognitive symptoms of Alzheimer's disease.

Biomarker Analysis in Central Nervous System Tissues

To elucidate the mechanisms through which AChE/BACE1/GSK3β|A-IN-1 exerts its effects, researchers analyze molecular and pathological biomarkers in the central nervous system of treated animal models. BACE1 itself is considered a key biomarker in AD research. nih.govnih.gov

In Aβ-induced AD mice, treatment with AChE/BACE1/GSK3β|A-IN-1 resulted in a significant decrease in the expression of BACE1 in the cortex. medchemexpress.com The compound was also found to inhibit the expression of ADAM17, another enzyme involved in APP processing. medchemexpress.com In studies using transgenic AD models, specific inhibition of the GSK3β pathway led to a marked reduction in Aβ deposition and the formation of neuritic plaques. nih.govjci.orgnih.gov These findings indicate that the compound directly engages its targets in the brain and modulates the downstream pathological cascades of Alzheimer's disease.

Table 2: Effects on Central Nervous System Biomarkers in AD Animal Models

| Biomarker | Animal Model | Observed Effect of Target Inhibition | Reference |

|---|---|---|---|

| BACE1 Expression | Aβ-induced AD Mice | Significantly decreased expression in the cortex. | medchemexpress.com |

| ADAM17 Expression | Aβ-induced AD Mice | Inhibited expression in the cortex. | medchemexpress.com |

| Aβ Deposition | Double Transgenic AD Model Mice | Markedly reduced. | nih.govjci.org |

| Neuritic Plaque Formation | Double Transgenic AD Model Mice | Markedly reduced. | nih.govjci.org |

Amyloid-Beta Levels and Aggregate Quantification

A central hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into extracellular plaques in the brain. nih.gov The efficacy of AChE/BACE1/GSK3β|A-IN-1 in addressing this pathology has been demonstrated in APP/PS1/Tau triple-transgenic mouse models of AD. nih.gov Chronic administration of the compound resulted in a significant reduction in the deposition of Aβ plaques within the cortex and hippocampus, two brain regions critically involved in memory and cognitive functions. nih.gov By inhibiting BACE1, the primary enzyme that initiates the cleavage of amyloid precursor protein (APP) to produce Aβ, the compound directly targets the production of these pathogenic peptides. nih.govacs.org Studies in mouse models of AD induced by Aβ have also shown that the inhibitor can ameliorate impaired learning and memory, further suggesting its efficacy against Aβ-driven pathology. medchemexpress.com

Table 1: Effect of AChE/BACE1/GSK3β|A-IN-1 on Amyloid-Beta Pathology

| Pathological Marker | Finding in Animal Models | Brain Regions Affected |

| Amyloid-Beta (Aβ) Deposition | Significantly reduced | Cortex, Hippocampus |

Phosphorylated Tau and Neurofibrillary Tangle Burden

The formation of intracellular neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein is another defining pathological feature of Alzheimer's disease. nih.gov The enzyme GSK3β is a primary kinase responsible for the phosphorylation of tau. nih.govnih.gov Preclinical studies using the APP/PS1/Tau transgenic mouse model have shown that AChE/BACE1/GSK3β|A-IN-1 effectively reduces the phosphorylation of tau protein. nih.gov This action is attributed to its direct inhibition of GSK3β activity. The interplay between Aβ and tau pathology is well-established, where Aβ can promote GSK3β activation, leading to increased tau phosphorylation. nih.gov By targeting both Aβ production (via BACE1 inhibition) and tau phosphorylation (via GSK3β inhibition), the compound addresses two interconnected pathological cascades. nih.govresearchgate.net

Table 2: Effect of AChE/BACE1/GSK3β|A-IN-1 on Tau Pathology

| Pathological Marker | Finding in Animal Models | Mechanism of Action |

| Tau Protein Phosphorylation | Significantly reduced | Inhibition of GSK3β |

Enzyme Activity and Expression Levels of AChE, BACE1, and GSK3β in Brain Regions

AChE/BACE1/GSK3β|A-IN-1 is a triple inhibitor with demonstrated inhibitory activity against its three target enzymes. medchemexpress.com In vivo studies have confirmed its impact on the expression levels of these enzymes in the brain. medchemexpress.com Specifically, in amyloid-beta induced Alzheimer's disease model mice, treatment with the inhibitor led to a significant decrease in the expression of BACE1 in the cortex. medchemexpress.com The compound was also observed to inhibit the expression of ADAM17, another enzyme involved in APP processing, in the same brain region. medchemexpress.com The fundamental mechanism of the compound is its ability to effectively inhibit the enzymatic activity of AChE, BACE1, and GSK3β, with reported IC50 values of 1.0 μM, 20 μM, and 15 μM, respectively. medchemexpress.com

Neurotransmitter Levels and Cholinergic System Integrity Markers

The cognitive decline in Alzheimer's disease is strongly associated with a deficit in the cholinergic system, characterized by reduced levels of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov Acetylcholinesterase (AChE) is the enzyme that degrades ACh in the synaptic cleft. nih.gov By inhibiting AChE, AChE/BACE1/GSK3β|A-IN-1 is designed to increase the availability of acetylcholine at the synapse, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone of several currently approved symptomatic treatments for AD. nih.gov While direct measurements of neurotransmitter level changes following treatment with this specific compound in vivo are not detailed in available literature, its potent inhibitory action on AChE provides a strong rationale for its potential to restore cholinergic function. medchemexpress.comresearchgate.net

Markers of Synaptic Plasticity and Neuronal Health

Synaptic dysfunction and loss are early events in Alzheimer's disease and correlate strongly with cognitive impairment. nih.gov The neuroprotective effects of AChE/BACE1/GSK3β|A-IN-1 have been evaluated by measuring key markers of synaptic integrity. nih.gov In studies involving APP/PS1/Tau transgenic mice, chronic administration of the compound led to a marked increase in the protein expression levels of several crucial synaptic markers in both the cortex and hippocampus. nih.gov These markers include Postsynaptic Density Protein 95 (PSD95), a scaffolding protein vital for postsynaptic integrity, and the presynaptic proteins Synaptophysin (SYP) and Synaptotagmin (SYT), which are involved in neurotransmitter vesicle release. nih.gov The upregulation of these proteins suggests that the compound can mitigate synaptic dysfunction and supports the maintenance of synaptic structures in the face of AD pathology. nih.gov

Neuropathological Examination and Histological Assessment

Histological analysis of brain tissue from treated animal models provides direct evidence of a compound's neuroprotective effects.

Neuronal Survival and Synaptic Density Analysis

Evidence from preclinical studies indicates that AChE/BACE1/GSK3β|A-IN-1 contributes to the preservation of synaptic structures. nih.gov The significant increase in the expression of synaptic proteins such as PSD95, SYP, and SYT in the cortex and hippocampus of treated transgenic mice serves as a robust indicator of improved synaptic density. nih.gov This finding suggests that the compound can counteract the synaptic loss that is characteristic of Alzheimer's disease. While direct histological quantification of neuronal survival was not explicitly detailed, the marked improvement in synaptic integrity points towards a potent neuroprotective effect that fosters neuronal health and function, thereby slowing the progression of synaptic and neuronal degeneration. nih.gov General histological examination in some studies noted no significant changes in the morphology of non-brain tissues like the liver and kidney. medchemexpress.com

Table 3: Effect of AChE/BACE1/GSK3β|A-IN-1 on Synaptic Markers

| Synaptic Marker | Protein Function | Effect Observed | Brain Regions Affected |

| PSD95 | Postsynaptic density scaffolding | Markedly increased expression | Cortex, Hippocampus |

| SYP (Synaptophysin) | Presynaptic vesicle protein | Markedly increased expression | Cortex, Hippocampus |

| SYT (Synaptotagmin) | Presynaptic calcium sensor | Markedly increased expression | Cortex, Hippocampus |

Neuroinflammation and Microglial/Astrocytic Activation Assessment

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature of Alzheimer's disease (AD). These cells, when activated, release a cascade of pro-inflammatory mediators that can contribute to neuronal damage and disease progression. Therefore, the assessment of a therapeutic agent's ability to modulate these processes is crucial.

Detailed research into the effects of multi-target inhibitors on neuroinflammation has revealed significant potential in mitigating these harmful inflammatory responses. Studies on the extract of Notopterygium incisum (NRE), the source of the core structure for ZJQ-3F, have demonstrated notable anti-neuroinflammatory properties in in vivo models of Alzheimer's disease.

In preclinical studies utilizing APP/PS1 transgenic mice, a well-established animal model for AD, administration of NRE was found to significantly reduce the levels of key pro-inflammatory cytokines in the brain. Specifically, a marked decrease in Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) was observed in both the hippocampus and cortex of the treated animals.

The table below summarizes the key findings from these preclinical in vivo studies on the effects of the parent extract of the ZJQ-3F compound on markers of neuroinflammation.

Table 1: In Vivo Effects on Neuroinflammatory Markers

| Marker | Brain Region | Finding |

|---|---|---|

| Interleukin-1β (IL-1β) | Hippocampus | Significantly Depressed |

| Interleukin-1β (IL-1β) | Cortex | Significantly Depressed |

| Tumor Necrosis Factor-α (TNF-α) | Hippocampus | Significantly Depressed |

| Tumor Necrosis Factor-α (TNF-α) | Cortex | Significantly Depressed |

These findings underscore the therapeutic potential of multi-target inhibitors like ZJQ-3F in not only addressing the core pathologies of Alzheimer's disease, such as amyloid plaques and tau hyperphosphorylation, but also in combating the damaging effects of chronic neuroinflammation. The ability to dampen the inflammatory cascade and modulate glial cell activation represents a critical aspect of a comprehensive therapeutic strategy for neurodegenerative disorders.

Discussion and Future Research Directions for Ache/bace1/gsk3β|a in 1

Integrated Mechanistic Understanding of Triple Inhibition by AChE/BACE1/GSK3β|A-IN-1

AChE/BACE1/GSK3β|A-IN-1 is an orally active compound with the ability to penetrate the blood-brain barrier. Its therapeutic potential lies in its simultaneous modulation of three critical pathways in Alzheimer's disease. medchemexpress.com The inhibition of AChE is a well-established approach to alleviate symptomatic cognitive decline by increasing the levels of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov The targeting of BACE1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, aims to reduce the formation of amyloid plaques, a hallmark of AD. researchgate.netnih.gov Furthermore, the inhibition of GSK3β is intended to decrease the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles, another key pathological feature of AD. google.comnih.gov

The integrated mechanism of AChE/BACE1/GSK3β|A-IN-1 is rooted in the interconnected nature of these pathological pathways. Aβ can induce the activity of GSK3β, leading to tau hyperphosphorylation, and hyperphosphorylated tau can, in turn, increase the toxicity of Aβ. google.com By inhibiting all three enzymes, AChE/BACE1/GSK3β|A-IN-1 has the potential to disrupt this toxic feedback loop. The compound has demonstrated inhibitory activity against all three targets, with specific IC50 values as detailed in the table below. medchemexpress.com

| Target Enzyme | IC50 Value (μM) |

| Acetylcholinesterase (AChE) | 1.0 |

| Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) | 20 |

| Glycogen synthase kinase 3 beta (GSK3β) | 15 |

This table presents the half-maximal inhibitory concentration (IC50) values of AChE/BACE1/GSK3β|A-IN-1 against its target enzymes. medchemexpress.com

Optimization Strategies for Enhanced Multi-Target Efficacy and Balanced Selectivity

The development of effective MTDLs like AChE/BACE1/GSK3β|A-IN-1 requires a careful balance of inhibitory activity against each target. The current inhibitory profile of AChE/BACE1/GSK3β|A-IN-1 shows a higher potency for AChE compared to BACE1 and GSK3β. medchemexpress.com Future optimization strategies will likely focus on enhancing the efficacy against BACE1 and GSK3β to achieve a more balanced profile.

Structure-activity relationship (SAR) studies are crucial in this regard. By systematically modifying the chemical structure of the lead compound, researchers can identify key molecular features responsible for the interaction with each target enzyme. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can aid in the rational design of new derivatives with improved potency and selectivity. springernature.comnih.govresearchgate.net For instance, the triazinone core has been identified as a suitable scaffold for dual inhibition of BACE1 and GSK3β. eurekaselect.com The design of future analogs of AChE/BACE1/GSK3β|A-IN-1 could incorporate such privileged structures to enhance binding to these targets.

Exploration of Synergistic and Pleiotropic Effects Beyond Direct Enzyme Inhibition

The therapeutic benefits of a multi-target inhibitor may extend beyond the sum of its individual inhibitory activities. The simultaneous modulation of AChE, BACE1, and GSK3β by AChE/BACE1/GSK3β|A-IN-1 could lead to synergistic effects, where the combined impact is greater than the additive effects of inhibiting each enzyme alone. nih.gov For example, reducing Aβ production through BACE1 inhibition may render neurons more resilient to the consequences of cholinergic deficits and tau pathology.

Furthermore, the targeted enzymes have broader physiological roles, and their inhibition may result in pleiotropic effects. nih.govmdpi.com For instance, beyond its role in tau phosphorylation, GSK3β is involved in neuroinflammation and synaptic plasticity. nih.gov Inhibition of GSK3β by AChE/BACE1/GSK3β|A-IN-1 could therefore also exert anti-inflammatory and synapto-protective effects. Future research should aim to elucidate these potential synergistic and pleiotropic actions through comprehensive in vitro and in vivo studies.

Potential for AChE/BACE1/GSK3β|A-IN-1 as a Research Tool in Neurodegenerative Disease Pathophysiology

A selective and potent multi-target inhibitor like AChE/BACE1/GSK3β|A-IN-1 can serve as a valuable chemical probe to investigate the complex interplay between the cholinergic, amyloid, and tau pathways in Alzheimer's disease. By using this compound in cellular and animal models of AD, researchers can dissect the temporal and causal relationships between these pathological cascades.

For instance, AChE/BACE1/GSK3β|A-IN-1 could be used to explore how the simultaneous inhibition of these three enzymes affects downstream pathological events, such as neuroinflammation, oxidative stress, and synaptic dysfunction. mdpi.com Such studies would not only enhance our understanding of AD pathophysiology but could also help in validating the triple-inhibition strategy as a viable therapeutic approach.

Emerging Methodologies in Multi-Target Drug Discovery and Their Application to AChE/BACE1/GSK3β|A-IN-1 Research

The field of multi-target drug discovery is continually evolving, with new methodologies that can be applied to the further development of AChE/BACE1/GSK3β|A-IN-1. utripoli.edu.ly Advanced computational tools, including artificial intelligence and machine learning, can accelerate the identification of novel MTDLs with optimized potency and pharmacokinetic properties. nih.gov These in silico methods can screen vast chemical libraries and predict the multi-target activity of compounds, thereby reducing the time and cost of drug discovery. nih.gov

Furthermore, innovative approaches in chemical synthesis and library design are enabling the creation of more diverse and complex molecular scaffolds tailored for multi-target engagement. The application of these emerging methodologies will be instrumental in refining the properties of AChE/BACE1/GSK3β|A-IN-1 and in the discovery of next-generation triple inhibitors for Alzheimer's disease.

Q & A

Q. What is the rationale for targeting AChE, BACE1, and GSK3β simultaneously in Alzheimer’s disease research?

Methodological Answer: Multi-target inhibition addresses the multifactorial pathology of Alzheimer’s. AChE (acetylcholinesterase) regulates acetylcholine degradation, BACE1 (beta-secretase 1) initiates amyloid-beta production, and GSK3β (glycogen synthase kinase-3 beta) promotes tau hyperphosphorylation. Use computational docking (e.g., AutoDock Vina) to assess compound binding affinities to these targets, followed by in vitro enzyme inhibition assays (e.g., Ellman’s method for AChE) to validate activity .

Q. What experimental assays are standard for evaluating AChE/BACE1/GSK3β inhibitory activity?

Methodological Answer:

- AChE : Ellman’s assay using acetylthiocholine iodide as substrate, measuring thiocholine production at 412 nm.

- BACE1 : FRET-based assay with fluorescently labeled APP substrate (e.g., Rh-EVNLDAEFK-Quencher).

- GSK3β : Kinase-Glo luminescent assay with Tau protein as substrate. Include IC₅₀ calculations and cross-validate with orthogonal techniques like SPR (surface plasmon resonance) for binding kinetics .

Q. How can researchers validate the specificity of AChE/BACE1/GSK3|A-IN-1 across multiple targets?

Methodological Answer: Perform counter-screening against off-target enzymes (e.g., butyrylcholinesterase for AChE specificity) and use siRNA knockdown or CRISPR-Cas9 models to confirm target-dependent effects. Analyze dose-response curves to rule out non-specific inhibition .

Advanced Research Questions

Q. How should researchers design experiments to assess synergistic effects of multi-target inhibition?

Methodological Answer: Use isobolographic analysis or Chou-Talalay combination index (CI) to quantify synergism. For example, co-administer A-IN-1 with selective inhibitors of individual targets (e.g., donepezil for AChE) and measure amyloid-beta, tau phosphorylation, and acetylcholine levels in neuronal cell lines or transgenic mouse models .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for A-IN-1?

Methodological Answer:

Q. How can computational methods optimize A-IN-1’s multi-target binding profile?

Methodological Answer: Apply molecular dynamics (MD) simulations (e.g., GROMACS) to analyze binding stability and water-mediated interactions. Use free-energy perturbation (FEP) or MM-PBSA to predict affinity changes for structural analogs. Validate with fragment-based drug design (FBDD) libraries .

Q. What statistical approaches are recommended for analyzing contradictory data in multi-target studies?

Methodological Answer: Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., assay pH, cell line variability). Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., in vitro IC₅₀ vs. in vivo ED₅₀). Report effect sizes with 95% confidence intervals to quantify uncertainty .

Q. How to address off-target effects in high-throughput screening (HTS) for A-IN-1 derivatives?

Methodological Answer: Implement a triage workflow:

- Primary HTS with fluorescence-based assays.

- Secondary counterscreens (e.g., cytochrome P450 inhibition, hERG channel binding).

- Tertiary validation using SPR or cryo-EM for structural insights. Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target liabilities .

Data Presentation & Reproducibility

Q. What are the best practices for reporting multi-target inhibition data in publications?

Q. How to ensure reproducibility in animal studies testing A-IN-1?

Methodological Answer: Adopt ARRIVE 2.0 guidelines:

- Detail animal housing conditions (e.g., temperature, light cycles).

- Report randomization methods and blinding protocols.

- Share protocols on platforms like Protocols.io .

- Use power analysis to determine cohort sizes .

Ethical & Methodological Considerations

Q. What ethical frameworks apply when testing A-IN-1 in transgenic Alzheimer’s models?

Methodological Answer: Comply with institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) and the 3Rs (Replacement, Reduction, Refinement). For human tissue studies (e.g., post-mortem brain samples), obtain informed consent and ethical approval per Declaration of Helsinki .

Q. How to prioritize structural analogs of A-IN-1 for further development?

Methodological Answer: Use a scoring matrix weighted by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.